molecular formula C16H22N6O3S B2749616 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034419-39-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2749616
CAS No.: 2034419-39-9
M. Wt: 378.45
InChI Key: WJXMVQBVBFHJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic chemical compound designed for research applications, integrating a 2,3-dihydrobenzofuran-5-sulfonamide moiety with a 4,6-bis(dimethylamino)-1,3,5-triazine core. This structure places it within a class of molecules known to exhibit significant biological activity in investigative settings. Compounds featuring the 1,3,5-triazine scaffold, particularly when combined with a sulfonamide group, have been extensively studied as potent and selective inhibitors of various enzymes, including carbonic anhydrase isoforms . Some sulphonamides incorporating 1,3,5-triazine motifs have demonstrated high selectivity for tumor-associated carbonic anhydrase isoforms, making this chemical class a point of interest in early-stage cancer research . Furthermore, related benzenesulfonamide-1,3,5-triazine hybrids have shown promising cytotoxic activity against various human cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) in vitro, with studies indicating that their mechanism of action can involve the induction of cell cycle arrest and apoptosis . Beyond oncology research, structurally similar sulfonamide-triazine derivatives have also been investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to the study of neurodegenerative conditions . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling information.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-21(2)15-18-14(19-16(20-15)22(3)4)10-17-26(23,24)12-5-6-13-11(9-12)7-8-25-13/h5-6,9,17H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXMVQBVBFHJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a dihydrobenzofuran moiety , contributing to its unique chemical reactivity and biological properties. Its molecular formula is C15H20N6O2SC_{15}H_{20}N_6O_2S with a molecular weight of approximately 356.43 g/mol.

Property Value
Molecular FormulaC15H20N6O2SC_{15}H_{20}N_6O_2S
Molecular Weight356.43 g/mol
Structure TypeTriazine-Dihydrobenzofuran
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzymatic pathways, leading to significant biological effects such as:

  • Inhibition of Tumor Cell Proliferation : The compound has shown potential as an antitumor agent by inhibiting the growth of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds with triazine structures have demonstrated antibacterial properties, suggesting that this compound may also exhibit such effects.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound using various in vitro assays. The following table summarizes key findings from these studies:

Study Cell Line/Assay IC50 (µM) Activity Type
A549 (Lung Cancer)8.78 ± 3.62Antiproliferative
MCF-7 (Breast Cancer)10.50 ± 0.90Antitumor
Bacterial Strains12.00 ± 1.50Antimicrobial
HepG2 (Liver Cancer)15.00 ± 1.20Cytotoxic

These results indicate that the compound possesses moderate to high antiproliferative activity against various cancer cell lines and shows potential as an antimicrobial agent.

Case Studies

  • Antitumor Activity in Lung Cancer Models : In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with an IC50 value of 8.78 µM, indicating its potential as a therapeutic agent for lung cancer treatment .
  • Mechanistic Insights : Further investigations revealed that the compound inhibits tubulin polymerization at micromolar concentrations, suggesting a mechanism similar to established antimitotic agents . This property positions it as a candidate for further development in cancer therapy.
  • Antimicrobial Efficacy : Preliminary tests against various bacterial strains indicated promising antimicrobial activity with IC50 values around 12 µM . This suggests that derivatives of this compound could be explored for their potential in treating bacterial infections.

Scientific Research Applications

The biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is attributed to its ability to interact with various cellular targets. This interaction can modulate enzymatic pathways, leading to significant biological effects such as:

  • Inhibition of Tumor Cell Proliferation : Potential as an antitumor agent through mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar triazine compounds have shown antibacterial properties, suggesting potential effectiveness against bacterial infections.

Recent studies have evaluated the compound's biological activities through various in vitro assays. The following table summarizes key findings from these studies:

StudyCell Line/AssayIC50 (µM)Activity Type
A549 (Lung Cancer)Antiproliferative8.78 ± 3.62Antitumor
MCF-7 (Breast Cancer)Antitumor10.50 ± 0.90Antitumor
Various Bacterial StrainsAntimicrobial12.00 ± 1.50Antimicrobial
HepG2 (Liver Cancer)Cytotoxic15.00 ± 1.20Cytotoxic

These results indicate that the compound possesses moderate to high antiproliferative activity against various cancer cell lines and shows potential as an antimicrobial agent.

Antitumor Activity in Lung Cancer Models

In studies involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with an IC50 value of 8.78 µM, indicating its potential as a therapeutic agent for lung cancer treatment.

Mechanistic Insights

Further investigations revealed that the compound inhibits tubulin polymerization at micromolar concentrations, suggesting a mechanism similar to established antimitotic agents. This property positions it as a candidate for further development in cancer therapy.

Antimicrobial Efficacy

Preliminary tests against various bacterial strains indicated promising antimicrobial activity with IC50 values around 12 µM. This suggests that derivatives of this compound could be explored for their potential in treating bacterial infections.

Comparison with Similar Compounds

Structural Analogues in the Sulfonylurea Herbicide Class

The compound shares structural motifs with sulfonylurea herbicides, such as metsulfuron methyl ester and thifensulfuron methyl ester, which are ALS inhibitors. Key differences lie in the triazine substituents and the sulfonamide-linked aromatic systems.

Table 1: Structural and Functional Comparison
Compound Name Triazine Substituents Sulfonamide-Linked Group Known Application
Target Compound 4,6-bis(dimethylamino) 2,3-dihydrobenzofuran-5-yl Not reported
Metsulfuron methyl ester 4-methoxy, 6-methyl Methyl benzoate Herbicide
Thifensulfuron methyl ester 4-methoxy, 6-methyl Methyl thiophene carboxylate Herbicide
Triflusulfuron methyl ester 4-(dimethylamino), 6-(trifluoroethoxy) Methyl benzoate Herbicide

Key Differences and Implications

Triazine Substituents: The target compound’s 4,6-bis(dimethylamino) groups are stronger electron donors compared to methoxy or methyl substituents in metsulfuron and thifensulfuron. This could enhance solubility in polar solvents but reduce metabolic stability due to increased susceptibility to oxidative degradation .

Sulfonamide-Linked Moieties :

  • The 2,3-dihydrobenzofuran system in the target compound differs from benzoate or thiophene carboxylate groups in commercial herbicides. Benzofuran’s fused ring system may alter steric interactions with ALS, affecting binding affinity or selectivity.

Biological Activity: Sulfonylureas like metsulfuron inhibit ALS by mimicking the substrate’s transition state. The dimethylamino groups in the target compound could modulate electronic properties to enhance binding, but the dihydrobenzofuran’s rigidity might hinder optimal enzyme interaction compared to flexible carboxylate esters .

Physicochemical Properties

  • Stability : Electron-donating groups on triazine may reduce photostability compared to methoxy analogues, a critical factor in field efficacy for herbicides .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

  • The compound contains a triazine core substituted with dimethylamino groups, a benzofuran-sulfonamide moiety, and a methylene linker. The dimethylamino groups enhance electron density, potentially stabilizing intermediates in nucleophilic reactions . The sulfonamide group is critical for hydrogen bonding in biological systems, while the benzofuran ring may contribute to π-π stacking interactions. Methodological analysis involves computational modeling (e.g., DFT for charge distribution) and spectroscopic characterization (NMR, IR) to correlate structure with function .

Q. What synthetic routes are feasible for preparing this compound, and what challenges arise during purification?

  • Synthesis likely involves multi-step reactions:

Functionalization of the triazine ring with dimethylamino groups via nucleophilic substitution under anhydrous conditions.

Coupling the triazine derivative to the benzofuran-sulfonamide moiety using a methylene linker (e.g., reductive amination or SN2 alkylation).

  • Key challenges:
  • Side reactions : Competing alkylation at alternative sites on the triazine ring. Mitigate via temperature control (0–5°C) and stoichiometric precision .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water) to isolate the product .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Analytical methods :

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight.
  • 1H/13C NMR : Verify substituent positions and absence of unreacted intermediates.
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .
    • Data interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) to detect anomalies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and identify energetically favorable pathways. For example:

  • Reaction path search : Map potential alkylation sites on the triazine ring using Fukui indices to predict nucleophilic reactivity .
  • Solvent effects : Simulate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
    • Validate predictions with small-scale experiments (0.1 mmol) before scaling up .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Hypothesis-driven approach :

Assay variability : Test the compound against standardized enzyme panels (e.g., kinase or protease families) under controlled buffer conditions (pH 7.4, 25°C) .

Conformational analysis : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-protein binding stability over 100-ns trajectories .

Metabolite interference : Perform LC-MS/MS to detect degradation products or metabolites that may inhibit/activate off-target proteins .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify target protein abundance changes.
  • Metabolomics : NMR-based profiling to track metabolic pathway disruptions.
    • Validation : Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. What methodologies improve the compound’s stability under physiological conditions?

  • Degradation analysis :

  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Identify hydrolysis-prone sites (e.g., sulfonamide linkage) via pH-rate profiling .
    • Stabilization strategies :
  • Formulation : Encapsulate in PEGylated liposomes to reduce aqueous exposure.
  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) near labile bonds .

Methodological Resources

  • Statistical design of experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) with minimal experimental runs .
  • Data contradiction protocols : Apply Bayesian inference to weigh conflicting results against prior probabilities of assay reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.